![molecular formula C11H10N2O2 B1643110 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 879996-66-4](/img/structure/B1643110.png)
3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, also known as 4-methyl-3-phenylpyrazole-4-carboxylic acid, is an important organic compound with a variety of applications in scientific research. It is a white, crystalline solid with a molecular weight of 199.21 g/mol and a melting point of 83-85°C. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Structural and Spectral Studies
Research has focused on the structural and spectral analysis of pyrazole-4-carboxylic acid derivatives. For example, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved experimental and theoretical investigations to characterize its chemical and physical properties. These studies provide insights into the molecular structure and electronic properties of such compounds, which are crucial for their potential applications in various fields (Viveka et al., 2016).
Synthesis and Chemical Reactions
The synthesis and reaction mechanisms of pyrazole-4-carboxylic acid derivatives have been a significant focus of research. For instance, studies have demonstrated various functionalization reactions of these compounds, leading to the formation of new chemical structures with potential practical applications. Such research contributes to understanding the chemical reactivity and potential uses of these compounds in synthetic chemistry (Yıldırım & Kandemirli, 2005).
Crystallographic Analysis
Crystallographic studies have been conducted to understand the molecular and crystal structures of pyrazole-4-carboxylic acid derivatives. These studies reveal how these compounds form complex hydrogen-bonded structures, which is vital for understanding their potential applications in material science and molecular engineering (Asma et al., 2018).
Nonlinear Optical Properties
Research has also been conducted on the nonlinear optical properties of pyrazole-4-carboxylic acid derivatives. This area explores how these compounds interact with light, which is crucial for their potential applications in photonics and optoelectronics. The study of such properties can lead to the development of new materials for optical devices (Chandrakantha et al., 2013).
Coordination Chemistry
The coordination chemistry of pyrazole-4-carboxylic acid derivatives has been explored, particularly their ability to form complexes with various metals. These studies are crucial for the development of new materials with potential applications in catalysis, molecular recognition, and the design of functional materials (Cheng et al., 2017).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have been widely used in medicinal chemistry due to their diverse biological activities .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways, depending on their specific chemical structure and the biological targets they interact with .
Result of Action
Pyrazole derivatives are known to have diverse biological activities, which can result in various cellular effects .
properties
IUPAC Name |
5-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)10-9(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGDMHCUUNZVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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